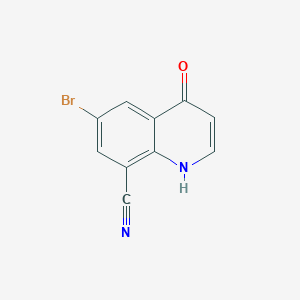

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

Description

BenchChem offers high-quality 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-3-6(5-12)10-8(4-7)9(14)1-2-13-10/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQIOAJMOMPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C2C1=O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235054 | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-80-5 | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,4-dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section includes a detailed experimental protocol and an in-depth interpretation of the spectral features, grounded in established scientific principles. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile belongs to the quinolone class of compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring their quality and purity in pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed insights into the molecular structure, functional groups, and connectivity of atoms.[2]

This guide will present a predictive analysis of the spectroscopic data for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, based on the known spectral characteristics of quinoline derivatives and related heterocyclic systems.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] For 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR data for a solid organic compound like 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, due to the potential for low solubility in less polar solvents like CDCl₃.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal resolution.[7]

-

2D NMR: To aid in the definitive assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is expected to show distinct signals for the aromatic protons and the N-H proton. The predicted chemical shifts (in ppm) are presented in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.2 | Doublet | ~8.0 |

| H3 | ~6.5 | Doublet | ~8.0 |

| H5 | ~8.4 | Doublet | ~2.0 |

| H7 | ~8.0 | Doublet | ~2.0 |

| N1-H | >12.0 | Broad Singlet | - |

-

N1-H: The proton on the nitrogen is expected to be highly deshielded due to hydrogen bonding and resonance, appearing as a broad singlet at a very downfield chemical shift, likely above 12 ppm.[5]

-

Aromatic Protons (H2, H3, H5, H7): The protons on the quinoline ring system will appear in the aromatic region of the spectrum. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the nitrile group will influence their chemical shifts.

-

H2 and H3: These protons are part of the pyridinone ring. H2 is adjacent to the nitrogen and will be downfield, while H3 is adjacent to the carbonyl group and will be more upfield. They are expected to show coupling to each other.

-

H5 and H7: These protons are on the benzene ring. The bromine at position 6 will influence the chemical shifts of the adjacent protons. H5 and H7 are expected to show a small meta-coupling.

-

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~145 |

| C5 | ~130 |

| C6 | ~120 |

| C7 | ~135 |

| C8 | ~105 |

| C8a | ~150 |

| C≡N | ~115 |

-

C4 (Carbonyl): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically around 175 ppm.

-

Aromatic Carbons: The other aromatic carbons will appear in the range of 105-150 ppm. The carbon bearing the bromine (C6) and the carbon bearing the nitrile group (C8) will have their chemical shifts influenced by these substituents.

-

C≡N (Nitrile): The carbon of the nitrile group is expected to appear around 115 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used. A common method is the preparation of a thin solid film.[8]

-

Sample Preparation: Dissolve a small amount of the compound (a few milligrams) in a volatile solvent like methylene chloride or acetone.[8]

-

Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[8][9]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Predicted IR Data and Interpretation

The IR spectrum of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is expected to show characteristic absorption bands corresponding to its functional groups.[10][11]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Medium, Sharp |

| C=O Stretch (Amide) | 1680 - 1650 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 700 - 500 | Medium to Strong |

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is expected due to the N-H stretching vibration, with the broadening resulting from hydrogen bonding.

-

C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is characteristic of the nitrile functional group.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1650 cm⁻¹ is expected for the amide carbonyl group in the pyridinone ring. Its position is influenced by resonance and hydrogen bonding.[12]

-

Aromatic C=C and C-H Stretches: The aromatic rings will give rise to several bands in the 1620-1450 cm⁻¹ region due to C=C stretching vibrations, and C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[13]

Experimental Protocol: Mass Spectrometry

For a non-volatile solid like 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, Electrospray Ionization (ESI) is a suitable ionization method.[14]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[15]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight and important structural information through fragmentation patterns.

-

Molecular Ion Peak: The molecular formula of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is C₁₀H₅BrN₂O. The nominal molecular weight is 248 g/mol for the ⁷⁹Br isotope and 250 g/mol for the ⁸¹Br isotope.

-

Isotopic Pattern: A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[16]

-

Fragmentation: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules.

-

Loss of CO: A fragment corresponding to the loss of carbon monoxide (28 Da) from the molecular ion is a common fragmentation pathway for quinolones.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at m/z 169.

-

Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of HCN (27 Da).

-

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

-

[M+H]⁺ for C₁₀H₆BrN₂O⁺: Calculated m/z = 248.9662 (for ⁷⁹Br) and 250.9641 (for ⁸¹Br).

-

[M-H]⁻ for C₁₀H₄BrN₂O⁻: Calculated m/z = 246.9516 (for ⁷⁹Br) and 248.9495 (for ⁸¹Br).

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's structure. The experimental protocols outlined herein represent standard methodologies that can be adapted to specific instrumentation and laboratory conditions. This comprehensive spectroscopic analysis is a critical component in the research and development of new chemical entities for pharmaceutical applications.

References

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

- K. A. K. A. H. E. D. (2014). Quantifying Small Molecules by Mass Spectrometry.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

- Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal.

- Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. (n.d.). eGyanKosh.

- Ilies, M., Shova, S., Gaina, L., Dinte, E., Tुucureanu, V., Oprean, L., & Ilies, M. A. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(15), 4997.

- Gaponova, I. S., Fazylov, S. D., & Saliyeva, L. N. (2018). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 52(1), 73-77.

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

- Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare.

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). BenchChem.

-

Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

- D'yakonov, V. A., D'yakonova, E. V., Semenov, V. E., Strel'nik, A. D., Gubaidullin, A. T., Kataeva, O. N., ... & Sinyashin, O. G. (2021). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 26(11), 3351.

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [Link]

- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

- Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415–2425.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). BenchChem.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

- G. A. H. (2011). Advances in structure elucidation of small molecules using mass spectrometry. Expert opinion on drug discovery, 6(12), 1307-1323.

-

Practical NMR Spectroscopy of Biomolecules. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- MASS SPECTROMETRY: FRAGMENTATION P

-

CFM-ID. (n.d.). Retrieved from [Link]

- K. A. K. A. H. E. D. (2022). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine drugs, 20(1), 59.

- Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. In The Enzymes (Vol. 35, pp. 25-74). Academic Press.

Sources

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. zefsci.com [zefsci.com]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uab.edu [uab.edu]

- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

The Multifaceted Biological Activities of Bromo-Substituted Quinolines: A Technical Guide for Drug Discovery

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a bromine atom onto the quinoline ring system can significantly modulate the physicochemical properties and biological efficacy of the parent molecule. This strategic halogenation can enhance lipophilicity, improve metabolic stability, and provide a key interaction point for binding to biological targets. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of bromo-substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into mechanisms of action, structure-activity relationships, and key experimental methodologies.

Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied biological activity of bromo-substituted quinolines is their potent anticancer effect. These compounds have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, often operating through multifaceted mechanisms.

Mechanisms of Action

Bromo-substituted quinolines exert their anticancer effects through several key pathways, primarily by inducing programmed cell death (apoptosis) and inhibiting essential enzymes involved in DNA replication and repair.

A primary mechanism by which bromo-substituted quinolines eliminate cancer cells is through the induction of apoptosis. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Experimental evidence, such as DNA laddering assays, confirms the fragmentation of DNA, a hallmark of apoptosis, in cancer cells treated with these compounds.[2][3][4] For instance, 5,7-dibromo-8-hydroxyquinoline has been shown to induce apoptosis in C6, HT29, and HeLa cell lines.[2][4]

Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA, a necessary step for DNA replication and transcription. Bromo-substituted quinolines have been identified as potent inhibitors of this enzyme.[3][4] By binding to the enzyme-DNA complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death. This mechanism is particularly relevant for rapidly dividing cancer cells that are highly dependent on topoisomerase I activity.

}

Figure 1: Key anticancer mechanisms of bromo-substituted quinolines.Structure-Activity Relationship (SAR) Insights

The position and number of bromine substitutions on the quinoline ring, as well as the nature of other substituents, significantly influence the anticancer potency.

-

Position of Bromine: Bromination at positions 5, 6, 7, and 8 has been explored. For example, 5,7-dibromo-8-hydroxyquinolines exhibit strong antiproliferative activity.[4]

-

Other Substituents: The presence of a hydroxyl group at the C-8 position often enhances anticancer potential.[3][4] Methoxy and amino groups at various positions also modulate the biological activity.[2][5] The introduction of a nitro group can activate a neighboring bromo group for further chemical modification.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromo-substituted quinolines against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | 9.6 | [2] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 6.7 | [4] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 8.9 | [4] |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Brain) | 15.2 | [2] |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HeLa (Cervical) | 18.4 | [2] |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HT29 (Colon) | 20.1 | [2] |

| 6-Bromo-5-nitroquinoline | Various | Significant | [2] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the bromo-substituted quinoline compound at its IC50 concentration for 24-48 hours.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from treated and untreated cells onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until adequate separation of the DNA fragments is achieved. Visualize the DNA fragments under UV light. The presence of a ladder pattern in the treated sample lane is indicative of apoptosis.

Antimicrobial Activity

Bromo-substituted quinolines have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

}

Figure 2: Antimicrobial mechanism of bromo-substituted quinolines.Spectrum of Activity

Bromo-substituted quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[6][7] Notably, some compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[6] Several 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have demonstrated a broad spectrum of antimicrobial activities.[7]

Antiviral Activity

The antiviral potential of bromo-substituted quinolines is an emerging area of research, with promising results against several viruses.

Dengue Virus (DENV)

Certain 6-bromo-substituted 4-anilinoquinolines have been identified as potent inhibitors of Dengue virus infection.[8] The most potent of these compounds exhibited an EC50 value of 79 nM with low cytotoxicity.[8] While the exact mechanism is still under investigation, it is hypothesized that these compounds may interfere with viral entry or replication processes.

Human Immunodeficiency Virus Type 1 (HIV-1)

Bromo-substituted quinolines have been investigated as allosteric inhibitors of HIV-1 integrase (IN).[9][10] These compounds, known as ALLINIs, bind to a site on the integrase enzyme that is distinct from the active site. This binding triggers an aberrant multimerization of the enzyme, which disrupts the normal process of viral DNA integration into the host genome, thereby blocking viral replication.[9][10] Studies have shown that the addition of a bromine atom at either the 6 or 8 position of the quinoline ring can confer better antiviral properties.[9][10]

Neuroprotective Effects

Preliminary studies suggest that bromo-substituted quinolines may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Potential Mechanisms

The neuroprotective effects of quinoline derivatives, in general, are often attributed to their antioxidant and metal-chelating properties.[11] Oxidative stress and the dysregulation of metal ions are implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. Bromo-substituted quinolines may help to mitigate these effects. For instance, the synthesis of 6-bromo-substituted derivatives of kynurenic acid (a known neuroprotective agent) has been explored.[12]

Conclusion and Future Directions

Bromo-substituted quinolines represent a versatile and highly promising class of compounds with a remarkable range of biological activities. Their potent anticancer effects, coupled with their emerging antimicrobial, antiviral, and neuroprotective potential, underscore their significance in drug discovery and development. The strategic placement of bromine atoms on the quinoline scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action for their antiviral and neuroprotective effects.

-

Optimizing the lead compounds through further structure-activity relationship studies to enhance potency and reduce toxicity.

-

Exploring novel delivery systems to improve the bioavailability and targeted delivery of these compounds.

-

Conducting in vivo studies to validate the promising in vitro results and assess their therapeutic potential in preclinical models.

The continued exploration of bromo-substituted quinolines holds great promise for the development of novel and effective therapeutic agents to combat a wide range of human diseases.

References

- Geronikaki, A., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Ingenta Connect. (2017).

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. (2025).

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. (2017).

- Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. NIH. (2022).

- Wu, X. W., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. European Journal of Medicinal Chemistry, 46(9), 4625-4633.

- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC, PubMed Central.

- Asquith, C. R. M., et al. (2020). Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines. Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.

- KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. MDPI. (2021).

- Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. The Aquila Digital Community. (2022).

- Process for preparing bromo-substituted quinolines.

- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica.

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. (2022).

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC, NIH.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Synthesis and biological evaluation of substituted imidazoquinoline derivatives as mPGES-1 inhibitors. PubMed. (2013).

- Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. PMC, PubMed Central. (2022).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aquila.usm.edu [aquila.usm.edu]

- 10. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Framework for Investigating the Therapeutic Potential of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] The novel compound, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, presents a unique combination of a proven heterocyclic core with strategically placed functional groups, suggesting a rich, yet unexplored, pharmacological potential. Direct biological data for this specific molecule is not yet publicly available. Therefore, this guide adopts a predictive and investigative approach, leveraging chemoinformatic principles and data from structurally analogous compounds to hypothesize primary therapeutic targets. We propose that its key structural motifs—the 4-quinolone core, the bromine at position 6, and the carbonitrile at position 8—orient its potential activity towards protein kinase inhibition, viral enzyme modulation, and covalent interaction with proteases. This document provides a structured, multi-phase experimental framework designed to systematically uncover and validate these potential mechanisms of action, serving as a roadmap for researchers in drug discovery and development.

Introduction: The Privileged Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in drug discovery. This designation arises from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of therapeutic activities.[3] Historically, quinoline-containing natural products like quinine have been instrumental in combating malaria.[2][4] In the modern era, synthetic quinoline derivatives have been successfully developed as anticancer agents (kinase inhibitors), antibacterials (fluoroquinolones), and antivirals.[1][2][5] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow for the fine-tuning of electronic and steric properties to achieve desired target specificity and pharmacological profiles.

Molecular Deconstruction and Physicochemical Profile

The therapeutic potential of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile can be inferred by dissecting its constituent parts:

-

4-Oxo-1,4-dihydro-quinoline (4-Quinolone) Core: This core is essential for the activity of many kinase inhibitors and antibacterial agents. The keto group and the adjacent nitrogen atom are critical hydrogen bond acceptors and donors, respectively, facilitating interactions within the ATP-binding pocket of kinases or the active sites of enzymes like DNA gyrase. A structurally related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 reverse transcriptase, highlighting the core's potential in antiviral applications.[5]

-

6-Bromo Moiety: The bromine atom at the C6 position significantly influences the molecule's electronic properties and lipophilicity. Halogen bonding is an increasingly recognized interaction in drug-receptor binding, potentially enhancing affinity and selectivity for target proteins. Furthermore, 6-bromo-4-iodoquinoline is a known intermediate in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR kinases, suggesting the 6-bromo substitution is favorable for kinase inhibition.[6][7]

-

8-Carbonitrile (-CN) Group: The nitrile group is a versatile pharmacophore. It is metabolically stable and can act as a potent hydrogen bond acceptor.[8] More significantly, it can function as an electrophilic "warhead" for reversible covalent inhibition of enzymes, particularly cysteine and serine proteases.[8] This interaction, forming a thioimidate or imidate adduct, can lead to highly potent and selective inhibitors. Some cyano-substituted quinoline compounds have also been noted for their ability to deactivate growth factor receptor tyrosine kinases.[9]

Table 1: Predicted Physicochemical Properties

| Property | Value | Rationale / Significance |

| Molecular Formula | C₁₀H₅BrN₂O | Defines the elemental composition. |

| Molecular Weight | 249.07 g/mol | Falls within the typical range for small molecule drugs (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. |

| Predicted LogP | 1.8 - 2.5 | Indicates a balance between aqueous solubility and lipid permeability, favorable for drug delivery. |

| Hydrogen Bond Donors | 1 | The N-H group on the quinoline ring. |

| Hydrogen Bond Acceptors | 3 | The keto oxygen, the nitrile nitrogen, and the ring nitrogen. |

Hypothesized Therapeutic Target Classes

Based on the structural analysis, we propose three primary, high-probability target classes for this compound.

Target Class I: Protein Kinase Inhibition (Oncology & Inflammation)

Rationale: The 4-quinolone scaffold is prevalent in numerous FDA-approved kinase inhibitors.[1] The direct synthetic lineage from an intermediate used for a PI3K/mTOR inhibitor strongly supports this hypothesis.[6][10] Aberrant kinase signaling is a hallmark of cancer and many inflammatory diseases.

Potential Kinase Targets:

-

PI3K/mTOR Pathway: Given the GSK2126458 precedent.[6]

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, or FGFR, which are common targets for quinoline-based inhibitors.[2]

-

c-Jun N-terminal Kinase (JNK): A known target for some substituted quinolines in cancer therapy.[11]

Proposed Mechanism: The compound likely acts as an ATP-competitive inhibitor, with the quinolone core forming key hydrogen bonds in the hinge region of the kinase ATP-binding site. The 6-bromo and 8-carbonitrile substituents would occupy adjacent hydrophobic pockets, contributing to affinity and selectivity.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Target Class II: Cysteine/Serine Protease Inhibition

Rationale: The 8-carbonitrile group is a known reactive moiety for forming reversible covalent bonds with the active site cysteine or serine residues of proteases.[8] This mechanism can confer high potency and selectivity.

Potential Protease Targets:

-

Cathepsins (e.g., Cathepsin K, S): Implicated in osteoporosis, arthritis, and cancer metastasis.

-

Dipeptidyl Peptidase 4 (DPP-IV): A target for type 2 diabetes treatment.

-

Viral Proteases (e.g., SARS-CoV-2 3CLpro): Many viral proteases are cysteine proteases and are prime antiviral targets.

Proposed Mechanism: The nucleophilic thiol (cysteine) or hydroxyl (serine) group in the enzyme's active site attacks the electrophilic carbon of the nitrile. This forms a reversible covalent thioimidate or O-acylisourea intermediate, effectively inactivating the enzyme.

Caption: Reversible covalent inhibition of a cysteine protease by the nitrile group.

Target Class III: Viral Enzyme Inhibition (e.g., HIV Reverse Transcriptase)

Rationale: A close structural analog, differing primarily by a chloro group at C6 and a ribofuranosyl group at N1, potently inhibits HIV-1 Reverse Transcriptase (RT).[5] This suggests the 6-bromo-4-quinolone core is well-suited to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme.

Proposed Mechanism: The compound would act as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It would bind to an allosteric pocket on the p66 subunit of HIV-1 RT, inducing a conformational change that inactivates the enzyme and halts viral DNA synthesis.

A Phased Experimental Framework for Target Validation

To systematically test these hypotheses, a multi-phase approach is recommended. This ensures a logical progression from broad screening to specific mechanism-of-action studies.

Caption: A phased workflow for target identification and validation.

Phase 1: Broad Spectrum Screening & Hit Identification

Objective: To cast a wide net and identify which, if any, of the hypothesized biological activities are significant.

Protocol 4.1.1: In Vitro Kinase Panel Screening

-

Rationale: This is the most direct way to test the kinase inhibitor hypothesis against a large, diverse set of human kinases to identify initial hits and assess selectivity.

-

Methodology:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening at a fixed concentration (typically 1 µM or 10 µM) against a panel of >300 kinases.

-

Assays are typically radiometric (³³P-ATP) or fluorescence-based, measuring the phosphorylation of a substrate peptide.

-

Data is reported as "% Inhibition" relative to a positive control (e.g., Staurosporine) and a negative (DMSO) control.

-

Self-Validation: Hits are defined as kinases showing >50% inhibition. The selectivity profile (number of hits) provides an early indication of potential off-target effects.

-

Protocol 4.1.2: Cellular Viability and Proliferation Assay

-

Rationale: To assess the compound's effect on cell growth and determine its potency in a cellular context, which is essential for any potential anticancer agent.

-

Methodology:

-

Seed various human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous control line (e.g., HEK293) in 96-well plates.

-

After 24 hours, treat the cells with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM).

-

Incubate for 72 hours.

-

Add a viability reagent such as Resazurin (AlamarBlue) or MTT and incubate for 2-4 hours.

-

Read the fluorescence or absorbance using a plate reader.

-

Self-Validation: Data is normalized to DMSO-treated controls, and the GI₅₀ (concentration for 50% growth inhibition) is calculated. A significant difference in potency between cancer and normal cell lines indicates a potential therapeutic window.

-

Phase 2: Hit Confirmation and Mechanism of Action (MoA) Elucidation

Objective: To confirm the hits from Phase 1 and begin to understand the specific molecular mechanism.

Protocol 4.2.1: IC₅₀ Determination with Recombinant Enzymes

-

Rationale: To confirm direct enzymatic inhibition of the top hits from the kinase or protease screen and accurately quantify potency.

-

Methodology:

-

Obtain recombinant human enzyme for the confirmed hit (e.g., PI3Kα, Cathepsin K, or HIV-1 RT).

-

Perform an in vitro enzyme assay using a 10-point, 3-fold serial dilution of the test compound.

-

Measure enzyme activity at each concentration.

-

Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The assay must include a known inhibitor as a positive control to validate assay performance. A well-defined sigmoidal curve confirms dose-dependent inhibition.

-

Protocol 4.2.2: Cellular Target Engagement via Western Blot

-

Rationale: To verify that the compound inhibits the intended target inside the cell. For a kinase inhibitor, this involves looking at the phosphorylation state of a downstream substrate.

-

Methodology:

-

Treat a relevant cancer cell line with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for 2-4 hours.

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).

-

Apply HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

-

Self-Validation: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, provides strong evidence of on-target activity in a cellular environment. A loading control (e.g., GAPDH) must be included to ensure equal protein loading.

-

Conclusion and Future Directions

6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is a compound of significant therapeutic interest due to its privileged chemical scaffold and strategic functionalization. The structural features strongly suggest potential as an inhibitor of protein kinases, viral enzymes, or proteases. The proposed experimental framework provides a rigorous, logical, and self-validating pathway to systematically explore these possibilities.

Positive results from this validation cascade would warrant progression into lead optimization, where structure-activity relationship (SAR) studies would be conducted to improve potency and selectivity. Subsequently, advanced studies in animal models for efficacy and pharmacokinetics would be the final step before consideration for clinical development. This guide serves as the foundational blueprint for unlocking the full therapeutic potential of this promising molecule.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.

- Wikipedia. (n.d.). Quinine.

- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- PubMed. (n.d.). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase.

- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.

- ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- ResearchGate. (n.d.). Various therapeutic actions of quinolines.

- National Institutes of Health (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. download.atlantis-press.com [download.atlantis-press.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile: An Application Note and Laboratory Protocol

Introduction: The Significance of the Quinolone Scaffold

The quinolone and 4-quinolone moieties are of paramount importance in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents.[1][2][3] These heterocyclic compounds are particularly renowned for their antibacterial activity, with fluoroquinolones being a prominent class of antibiotics.[3] Beyond their antimicrobial properties, quinolone derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1][3] The synthesis of diversely substituted quinolones is therefore a critical endeavor for the discovery of new and improved pharmaceuticals. This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile, a potentially valuable intermediate for drug discovery programs.

The synthetic strategy outlined herein is based on the venerable Gould-Jacobs reaction, a robust and versatile method for the construction of the 4-quinolone ring system.[4][5] This classic reaction involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermal cyclization to yield the quinolone core. While the fundamental principles of the Gould-Jacobs reaction are well-established, the successful synthesis of highly functionalized derivatives, such as the target compound, requires careful consideration of the electronic effects of the substituents and optimization of reaction conditions.

Synthetic Strategy: A Mechanistic Approach via the Gould-Jacobs Reaction

The synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile is proposed to proceed via a two-step sequence, beginning with the appropriate substituted aniline, 2-amino-5-bromobenzonitrile, and diethyl ethoxymethylenemalonate (DEEM).

Step 1: Condensation to form the Enamine Intermediate

The initial step involves the nucleophilic attack of the amino group of 2-amino-5-bromobenzonitrile on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the key enamine intermediate, diethyl 2-(((2-cyano-4-bromophenyl)amino)methylene)malonate. The presence of two electron-withdrawing groups (bromo and cyano) on the aniline ring decreases the nucleophilicity of the amino group, which may necessitate elevated temperatures to drive the condensation to completion.

Step 2: Thermal Cyclization and Tautomerization

The second and decisive step is the thermal cyclization of the enamine intermediate. This intramolecular reaction is a 6-electron electrocyclization that forms the quinolone ring. This step typically requires high temperatures, often in a high-boiling point solvent such as diphenyl ether, to overcome the activation energy barrier.[6][7] The initially formed product is an ester-substituted 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form (a 4-quinolone).[8]

Step 3: Saponification and Decarboxylation

To obtain the target molecule, the ester group at the 3-position must be removed. This is typically achieved through a two-step process of saponification (hydrolysis of the ester to a carboxylic acid) using a base like sodium hydroxide, followed by decarboxylation (loss of CO2) of the resulting carboxylic acid upon heating.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | CAS Number | Purity | Supplier |

| 2-Amino-5-bromobenzonitrile | 39263-32-6 | ≥98% | TCI Chemicals |

| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | ≥98% | Fisher Scientific |

| Diphenyl ether | 101-84-8 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 37% | Sigma-Aldrich |

| Ethanol (EtOH) | 64-17-5 | 95% | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | ≥99.8% | Fisher Scientific |

| Anhydrous Sodium Sulfate | 7757-82-6 | ≥99% | Sigma-Aldrich |

Safety Precautions:

-

2-Amino-5-bromobenzonitrile: Toxic if swallowed and causes skin and serious eye irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12] Use with appropriate PPE in a fume hood.

-

Diphenyl ether: Can cause skin and eye irritation. The high temperatures used in the cyclization step pose a significant burn risk. Handle with extreme care.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Step-by-Step Procedure:

Part 1: Synthesis of Diethyl 2-(((2-cyano-4-bromophenyl)amino)methylene)malonate (Intermediate)

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-bromobenzonitrile (5.0 g, 25.4 mmol) and diethyl ethoxymethylenemalonate (6.0 g, 27.7 mmol, 1.1 equivalents).

-

Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete (disappearance of the starting aniline), cool the mixture to room temperature.

-

The crude product, which may solidify upon cooling, can be used directly in the next step without further purification. Alternatively, it can be recrystallized from ethanol to obtain a purified solid.

Part 2: Synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (50 mL) to 250-260 °C.

-

Slowly and carefully add the crude diethyl 2-(((2-cyano-4-bromophenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 1-2 hours. The cyclized product will precipitate out of the hot solution.

-

Allow the reaction mixture to cool to below 100 °C and then add petroleum ether (100 mL) to further precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether. The solid obtained is ethyl 6-bromo-8-cyano-4-hydroxyquinoline-3-carboxylate.

Part 3: Saponification and Decarboxylation

-

Suspend the crude ethyl 6-bromo-8-cyano-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 2-3 hours until the solid dissolves and the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

For decarboxylation, place the dried carboxylic acid in a suitable flask and heat it in an oil bath at its melting point (or slightly above) until the evolution of CO2 ceases.

-

Cool the flask to room temperature. The resulting solid is the crude 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile.

Purification and Characterization:

The crude final product can be purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid.

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C≡N, N-H).

-

Melting Point Analysis: To assess the purity of the final product.

Expected Results and Discussion

The overall yield for this multi-step synthesis is expected to be in the range of 40-60%. The electron-withdrawing nature of the bromo and cyano substituents on the starting aniline can make the initial condensation step slower than for electron-rich anilines. Therefore, ensuring a sufficient reaction time and temperature is crucial for a good yield of the enamine intermediate. The thermal cyclization is a critical step, and maintaining a high temperature is necessary to drive the reaction to completion. The use of a high-boiling solvent like diphenyl ether is standard for this type of reaction.[7] The final saponification and decarboxylation steps are generally high-yielding.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile using the Gould-Jacobs reaction. By carefully controlling the reaction conditions and employing appropriate safety measures, researchers can successfully synthesize this valuable quinolone derivative for further investigation in drug discovery and development programs. The provided mechanistic insights and detailed experimental procedures are intended to serve as a reliable guide for synthetic chemists in the field.

References

-

Cole-Parmer. Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Available from: [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydro-α-pyridindoles. Journal of the American Chemical Society, 61(10), 2890–2895.

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 429740, 2-Amino-5-bromobenzonitrile. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

Wikipedia. 4-Quinolone. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]

-

RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. ablelab.eu [ablelab.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. uprm.edu [uprm.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for the Purification of Bromo-Substituted Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Bromo-substituted quinolines are pivotal intermediates in the synthesis of a vast array of biologically active molecules, playing a crucial role in the development of novel therapeutics.[1][2] The precise placement of a bromine atom on the quinoline scaffold allows for subsequent functionalization through various cross-coupling reactions, making these compounds highly valuable in medicinal chemistry. However, the synthesis of bromo-substituted quinolines often results in a mixture of regioisomers, starting materials, and byproducts. Therefore, robust and efficient purification techniques are paramount to obtaining compounds of high purity, which is a critical prerequisite for their use in drug discovery and development. This document provides a comprehensive guide to the purification of bromo-substituted quinoline compounds, detailing established protocols for recrystallization and column chromatography, and outlining methods for purity assessment.

Introduction: The Significance of Purity in Bromo-Quinolines for Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The introduction of a bromine atom onto this scaffold provides a versatile handle for medicinal chemists to elaborate the molecule's structure and fine-tune its pharmacological properties. The C-Br bond can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

This guide is designed to provide researchers with the necessary tools and knowledge to confidently purify bromo-substituted quinoline compounds, ensuring the integrity of their research and the quality of their potential drug candidates.

Purification Strategies: A Multi-faceted Approach

The choice of purification strategy for a bromo-substituted quinoline is dictated by the physicochemical properties of the target compound and the nature of the impurities present. A combination of techniques is often employed to achieve the desired level of purity.

Logical Workflow for Purification

Figure 1: A generalized workflow for the purification of bromo-substituted quinoline compounds.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent or solvent system. It is often the method of choice for obtaining highly pure crystalline material.

3.1. Principle of Recrystallization

The principle behind recrystallization is the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).

3.2. Solvent Selection

The choice of solvent is critical for successful recrystallization. Common solvents for bromo-substituted quinolines include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.[1][3] The selection process often involves testing the solubility of the crude product in small amounts of various solvents.

| Solvent/Solvent System | Typical Bromo-quinoline Solubility | Common Impurities' Solubility | Notes |

| Ethanol | Good when hot, poor when cold | Varies | Often a good starting point for polar quinolines. |

| Ethyl Acetate/Hexane | Good in hot EtOAc, poor in hexane | Often soluble in the mixture | A versatile system for compounds of intermediate polarity. The ratio can be tuned.[1] |

| Dichloromethane/Hexane | Good in DCM, poor in hexane | Varies | Suitable for less polar compounds. |

| Water/Alcohol Mixtures | Varies | Often soluble | Can be effective for purifying hydrobromide salts of bromoquinolines.[3] |

3.3. Step-by-Step Protocol for Recrystallization

-

Dissolution: Place the crude bromo-substituted quinoline in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be sharp and at a higher temperature than the crude material.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5] It is particularly useful for purifying oils or complex mixtures that are not amenable to recrystallization.

4.1. Principle of Column Chromatography

In normal-phase chromatography, a polar stationary phase (typically silica gel or alumina) is used with a non-polar mobile phase (eluent).[6] Polar compounds will adsorb more strongly to the stationary phase and therefore elute more slowly, while non-polar compounds will travel through the column more quickly. The polarity of the eluent can be gradually increased to elute more strongly adsorbed compounds.

4.2. Selection of Stationary and Mobile Phases

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of bromo-substituted quinolines due to its versatility and relatively low cost. Alumina can also be used, particularly for compounds that are sensitive to the acidic nature of silica gel.[6]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition is determined by thin-layer chromatography (TLC) analysis of the crude mixture, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.

4.3. Step-by-Step Protocol for Column Chromatography

-

Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles.

-

Sample Loading: Dissolve the crude bromo-substituted quinoline in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column. Add a thin protective layer of sand on top of the sample.

-

Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds.[4]

-

Fraction Collection and Analysis: Collect fractions of a suitable volume. Analyze the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified bromo-substituted quinoline.

Example Eluent Systems for Bromo-quinolines:

| Compound Polarity | Example Eluent System |

| Low | Hexane/Ethyl Acetate (9:1 to 7:3)[2] |

| Medium | Hexane/Ethyl Acetate (1:1)[1] |

| High | Dichloromethane/Methanol (99:1 to 95:5) |

Purity Assessment: Ensuring Quality

After purification, it is essential to assess the purity of the bromo-substituted quinoline. The following techniques are routinely used:

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation and purity assessment.[7][8]

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. The presence of impurity peaks in the ¹H NMR spectrum is a clear indication of incomplete purification.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

qNMR (Quantitative NMR): By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity of the sample can be determined.

5.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound.[7][9] For bromo-substituted quinolines, the mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[7] This pattern is a strong indicator of the presence of a single bromine atom in the molecule.

5.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for assessing purity.[10] The sample is injected onto a column, and the components are separated based on their interactions with the stationary and mobile phases. The purity is determined by the area percentage of the main peak in the chromatogram.

Troubleshooting Common Purification Challenges

| Problem | Possible Cause | Suggested Solution |

| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent or a solvent pair. Try scratching the inside of the flask or adding a seed crystal. |

| Poor separation in column chromatography | Inappropriate eluent polarity. Column overloading. | Optimize the eluent system using TLC. Use a larger column or less sample. |

| Compound decomposition on silica gel | The compound is sensitive to the acidic nature of silica. | Use deactivated silica gel (e.g., with triethylamine) or switch to a different stationary phase like alumina.[11] |

| Streaking on TLC plate | Sample is too concentrated. Sample is too polar for the eluent. | Dilute the sample. Use a more polar eluent. |

Conclusion

The purification of bromo-substituted quinoline compounds is a critical step in the synthesis of potential drug candidates. A systematic approach, combining techniques such as recrystallization and column chromatography, is essential for obtaining materials of high purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully purify these important synthetic intermediates, thereby ensuring the quality and reliability of their subsequent research and development efforts.

References

- Çalışkan, E., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Boehringer Ingelheim International GmbH. (2010). Process for preparing bromo-substituted quinolines.

- A kind of synthetic method of the bromo- quinoline of 4-. (2018).

- Method for producing 3-bromoquinoline. (2001).

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Reddy, R. P., & Reddy, V. V. N. (2012). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 77(17), 7542–7553.

-

Bio-Link. (n.d.). Purification Techniques | Column Selection for Chromatography. Retrieved from [Link]

- Purity by Absolute qNMR Instructions. (n.d.).

- Taylor, L. T., & Chang, C. (1987). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.

- Li, Y., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 25(11), 2589.

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange.

- Purification of Quinoline-3,4-diones. (2025). Reddit.

- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

- Ökten, S., et al. (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

-

LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

Application Notes and Protocols for the Research Chemical: 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile

Document ID: GMNI-AN-26012026-01

Abstract

This document provides a comprehensive technical guide for the research and development applications of the novel chemical entity, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile . While direct experimental data for this specific molecule is not yet broadly available in peer-reviewed literature, its structural features—a 4-quinolone core, a bromine substituent at the C6 position, and a carbonitrile group at the C8 position—strongly suggest significant potential in both antibacterial and anticancer research. This guide synthesizes established knowledge of structurally related quinolone derivatives to propose a robust framework for its investigation. We present a plausible synthetic route, detailed protocols for evaluating its biological activity, and the scientific rationale underpinning these proposed applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising research chemical.

Introduction: The 4-Quinolone Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-quinolone ring system is a cornerstone of medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This bicyclic scaffold, consisting of a fused benzene and a 4-pyridone ring, is the core of numerous clinically successful drugs. The versatility of the quinolone structure allows for chemical modifications at various positions, which can significantly modulate its biological effects.[3]

Historically, the discovery of nalidixic acid in the 1960s as a urinary tract antiseptic heralded the era of quinolone antibiotics.[3] Subsequent generations, most notably the fluoroquinolones, introduced a fluorine atom at the C6 position, dramatically enhancing their antibacterial potency and spectrum. The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.

Beyond their antibacterial prowess, 4-quinolone derivatives have demonstrated significant potential as anticancer agents.[4] This activity is often attributed to their ability to inhibit human topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells. Furthermore, the nitrile (-C≡N) group, present in the subject molecule, is a recognized pharmacophore in modern drug discovery and can contribute to enhanced potency and metabolic stability.[4] The veterinary fluoroquinolone pradofloxacin, which bears a cyano group at the C-8 position, has shown improved antibacterial efficacy.[5]

The subject of this guide, 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile , combines three key structural motifs with known pharmacological relevance:

-